477284-32-5
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Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 477284-32-5 is known as β-Amyloid (4-10). This peptide is a fragment of the amyloid-beta protein, which is associated with the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease. β-Amyloid (4-10) is an epitope for the polyclonal anti-amyloid-beta (1-42) antibody and has been shown to reduce amyloid deposition in transgenic Alzheimer’s disease mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: β-Amyloid (4-10) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine.
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products formed from these reactions are the desired peptide sequences, oxidized peptides, and reduced peptides .
Scientific Research Applications
β-Amyloid (4-10) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in amyloid plaque formation and its interactions with other proteins.
Medicine: Studied in the context of Alzheimer’s disease for its potential to reduce amyloid deposition and its use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of research reagents and as a standard in analytical techniques
Mechanism of Action
β-Amyloid (4-10) exerts its effects by interacting with the polyclonal anti-amyloid-beta (1-42) antibody. This interaction reduces amyloid deposition in transgenic Alzheimer’s disease mouse models. The peptide targets amyloid plaques and inhibits their formation, thereby mitigating the cytotoxic effects associated with amyloid-beta aggregation. The molecular pathways involved include the inhibition of amyloid fibril formation and the promotion of amyloid clearance.
Comparison with Similar Compounds
- β-Amyloid (1-37)
- β-Amyloid (18-28)
- β-Amyloid (1-17)
- β-Amyloid (1-40)
- β-Amyloid (10-20)
Comparison: β-Amyloid (4-10) is unique in its specific epitope recognition by the polyclonal anti-amyloid-beta (1-42) antibody. This specificity makes it particularly useful in research focused on amyloid plaque reduction and Alzheimer’s disease. Other similar compounds, such as β-Amyloid (1-40) and β-Amyloid (1-37), have different sequences and may interact with different antibodies or exhibit varying degrees of amyloidogenicity .
Properties
CAS No. |
477284-32-5 |
---|---|
Molecular Formula |
C₃₉H₅₂N₁₂O₁₂ |
Molecular Weight |
880.90 |
sequence |
One Letter Code: FRHDSGY |
Origin of Product |
United States |
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